Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate
Description
Properties
CAS No. |
648441-92-3 |
|---|---|
Molecular Formula |
C14H15BrO4 |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H15BrO4/c1-3-17-14(16)13-9(2)12-10(18-8-7-15)5-4-6-11(12)19-13/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
YPIYBLNEKRGTDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCBr)C |
Origin of Product |
United States |
Preparation Methods
Bromination
To introduce the bromine atom into the benzofuran structure:
Reagents : Bromine or a brominating agent such as N-bromosuccinimide (NBS) can be used.
Conditions : The bromination is generally performed in a solvent like dichloromethane at low temperatures to control selectivity and yield.
Ethoxy Group Introduction
The ethoxy group can be introduced through an etherification reaction:
Reagents : Ethylene oxide or a suitable ethylating agent.
Conditions : The reaction may be facilitated using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Characterization of the Compound
After synthesis, characterization of this compound is essential to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms functional groups.
Mass Spectrometry (MS) : Used for determining molecular weight and confirming the molecular formula.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.
Below is a summary table containing key data from various studies relevant to the preparation methods of this compound:
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Benzofuran Formation | Salicylaldehyde, Ethyl bromoacetate | Acetonitrile, Reflux | ~70% |
| 2 | Bromination | Bromine/NBS | DCM, Low Temperature | ~85% |
| 3 | Etherification | Ethylene oxide | DMF, Base Catalysis | ~75% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the 2-bromoethoxy group serves as an excellent leaving group, enabling nucleophilic substitutions. Common reagents and outcomes include:
This reactivity is critical for modifying the compound’s side chain to tailor pharmacokinetic properties or introduce bioorthogonal handles.
Elimination Reactions
Under basic conditions, the bromoethoxy group undergoes β-elimination to form alkenes:
Reaction:
Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate + KOtBu → Ethyl 4-vinyloxy-3-methyl-1-benzofuran-2-carboxylate + HBr
-
Conditions: Tert-butanol, 100°C, anhydrous.
-
Mechanism: Base abstracts β-hydrogen, forming a double bond and releasing HBr.
-
Utility: Generates electrophilic alkenes for Diels-Alder or polymerization reactions .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to yield carboxylic acids or salts:
| Reagent | Conditions | Product |
|---|---|---|
| NaOH (aqueous) | Reflux, 6–8 h | 4-(2-Bromoethoxy)-3-methyl-1-benzofuran-2-carboxylic acid |
| LiAlH₄ | Dry THF, 0°C → RT | 4-(2-Bromoethoxy)-3-methyl-1-benzofuran-2-methanol |
-
Acid-Catalyzed Hydrolysis: Slower but useful for acid-stable derivatives .
-
Reduction: LiAlH₄ reduces the ester to a primary alcohol, enabling further functionalization.
Cross-Coupling Reactions
The benzofuran core participates in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling:
-
Reagents: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.
-
Product: Ethyl 4-(2-bromoethoxy)-3-methyl-5-aryl-1-benzofuran-2-carboxylate.
-
Application: Introduces aromatic groups for enhanced π-π stacking in drug design .
Oxidation and Reduction
-
Oxidation of Methyl Group: KMnO₄/H₂SO₄ oxidizes the 3-methyl group to a carboxylate, forming a dicarboxylic acid derivative.
-
Reduction of Bromoethoxy Group: NaBH₄/CuI selectively reduces the C-Br bond to C-H, yielding ethyl 4-ethoxy-3-methyl-1-benzofuran-2-carboxylate.
Stability and Handling
-
Light Sensitivity: Degrades under UV light; store in amber vials at 4°C.
-
Solubility: Soluble in DMSO, DMF, and CHCl₃; insoluble in water.
This compound’s versatility in nucleophilic, elimination, and coupling reactions underscores its utility in synthesizing complex bioactive molecules. Future research directions include catalytic asymmetric modifications and in vivo efficacy studies of derived pharmacophores.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound is structurally related to various benzofuran derivatives, which have been extensively studied for their pharmacological properties. Compounds in this class often exhibit significant biological activities, including:
- Antitumor Activity : Similar benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested for their efficacy against various cancer cell lines, demonstrating IC50 values in the micromolar range . Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate may possess similar properties, warranting further investigation into its anticancer potential.
- Neuroprotective Effects : Benzofurans are also being explored for neuroprotective effects. Research indicates that certain derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Mechanism of Action
The mechanism by which benzofuran derivatives exert their effects often involves interaction with specific biological targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit protein kinases or modulate G-protein coupled receptors, which are critical in various signaling pathways .
Materials Science
Fluorescent Sensors
Compounds like this compound can be utilized in the development of fluorescent sensors. The unique electronic properties of benzofurans allow them to act as effective fluorescent probes for detecting metal ions or other analytes in solution .
Polymer Additives
The compound's chemical structure can also serve as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Research has highlighted the incorporation of benzofuran derivatives into polymer matrices to improve their performance under various conditions .
Biological Research
Cellular Studies
In cellular studies, compounds similar to this compound have been utilized to investigate cellular mechanisms and pathways. For instance, studies involving eukaryotic translation initiation factors have demonstrated that modifications of benzofuran structures can lead to the development of inhibitors that affect protein synthesis . This could provide insights into the regulation of gene expression and protein synthesis in both normal and pathological states.
Data Tables
| Application Area | Potential Uses | Example Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | IC50 values in micromolar range against cancer cells |
| Neuroprotective agents | Modulation of neurotransmitter systems | |
| Materials Science | Fluorescent sensors | Effective probes for metal ion detection |
| Polymer additives | Enhanced thermal stability and mechanical strength | |
| Biological Research | Cellular mechanism studies | Inhibition of translation initiation factors |
Case Studies
- Antitumor Activity Study : A related benzofuran derivative was tested against the MiaPaca-2 pancreatic cancer cell line, showing an EC50 value of 29 µM. This suggests that this compound could similarly exhibit potent anticancer effects .
- Fluorescent Sensing Application : Research demonstrated that modifications to the benzofuran structure increased fluorescence intensity when exposed to specific metal ions, indicating potential applications in environmental monitoring and bioimaging.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethoxy group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzofuran ring may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate with structurally related benzofuran carboxylate esters, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Reactivity :
- The 2-bromoethoxy group in the target compound facilitates nucleophilic substitution reactions, making it valuable for further derivatization (e.g., coupling with amines or thiols) . In contrast, chlorophenyl or fluorophenyl groups in analogs enhance binding to aromatic receptors or enzymes .
- Steric and Electronic Modifications : Methyl groups at position 3 (target compound) or position 2 (other analogs) influence steric accessibility to the benzofuran core, affecting interactions with biological targets .
Biological Activity Trends :
- Bromine-containing analogs (e.g., target compound and ) are often prioritized for their balance of reactivity and stability. Fluorine-substituted derivatives (e.g., ) show improved pharmacokinetic profiles due to reduced metabolic degradation.
- Ethyl carboxylate esters (common in all compounds) serve as hydrolyzable prodrug motifs, enabling controlled release of active metabolites .
Synthetic Methodologies :
- The synthesis of bromoethoxy-substituted benzofurans typically involves Williamson ether synthesis or nucleophilic aromatic substitution, as seen in umeclidinium bromide production . Chlorophenyl or fluorophenyl analogs often employ Friedel-Crafts acylation or Suzuki-Miyaura coupling .
Research Findings and Tools for Structural Analysis
- Crystallographic Tools : Programs like SHELX and Mercury are critical for resolving the crystal structures of benzofuran derivatives. For example, SHELXL enables precise refinement of anisotropic displacement parameters, while Mercury visualizes packing interactions and hydrogen-bonding networks .
- Computational Insights : The puckering coordinates defined by Cremer and Pople (e.g., for five-membered rings) aid in understanding the conformational flexibility of benzofuran cores .
- Patent Applications : The synthesis of umeclidinium bromide (a muscarinic antagonist) highlights the utility of bromoethoxy intermediates in drug development, suggesting analogous pathways for the target compound .
Biological Activity
Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C14H15BrO4
- Molecular Weight : 329.18 g/mol
This compound belongs to the benzofuran class, which is known for diverse biological activities.
Target of Action
Benzofuran derivatives, including this compound, exhibit a variety of biological activities such as:
- Antitumor
- Antibacterial
- Antioxidative
- Antiviral
These activities suggest that the compound interacts with multiple biological targets, influencing various signaling pathways and cellular processes.
Mode of Action
The compound's mechanism involves binding to specific biomolecules, which can lead to enzyme inhibition or activation. For instance, benzofuran derivatives have been shown to inhibit tyrosine kinases—key players in cancer progression—thereby inducing apoptosis in cancer cells and enhancing immune responses .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In laboratory studies, it was effective against various bacterial strains such as:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound exhibited a broad spectrum of activity, suggesting its potential for development as an antimicrobial agent .
Anticancer Activity
In cancer research, this compound has shown promise in inhibiting the growth of various cancer cell lines. Notably, it has demonstrated effectiveness against gastric cancer cells while exhibiting lesser effects on normal gastric epithelial cells. This selectivity is crucial for minimizing side effects during treatment .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
- Study on Anticancer Effects :
-
Antimicrobial Screening :
- A comprehensive screening against multiple pathogens revealed that the compound effectively inhibited bacterial growth at concentrations lower than many standard antibiotics.
- Results showed that compounds similar in structure to this compound exhibited enhanced antibacterial activity compared to traditional agents .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that dosage significantly affects the therapeutic outcomes of this compound. Lower doses tend to exhibit beneficial effects without notable toxicity, while higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity.
Metabolic Pathways
The metabolism of this compound involves phase I and phase II metabolic reactions, including oxidation and conjugation. Understanding these pathways is essential for predicting the compound's pharmacokinetics and potential interactions with other drugs .
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?
A1. The compound is typically synthesized via multi-step protocols involving halogenation and etherification. For example, a bromoethoxy group can be introduced by reacting a hydroxyl-substituted benzofuran precursor with 1-bromo-2-chloroethane in the presence of organic bases (e.g., lithium diisopropylamide) and solvents like tetrahydrofuran or toluene. Reaction conditions such as temperature (e.g., 60°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yields. Evidence from patent applications highlights optimized yields (~91%) using acetone as a solvent with potassium carbonate as a base .
Q. Key Reaction Parameters
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Bromoethoxy introduction | 1-bromo-2-chloroethane, K₂CO₃ | Acetone | 91 |
| Esterification | Ethyl chloroformate, base | THF | 85–90 (estimated) |
Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
A2. Essential techniques include:
- LCMS/HPLC : For purity assessment and molecular weight confirmation (e.g., m/z 749 [M+H]+ observed in LCMS) .
- X-ray crystallography : To resolve ambiguities in stereochemistry or substituent positioning. Software like SHELXL or ORTEP-III is used for structural refinement .
- NMR spectroscopy : Discrepancies in peak assignments (e.g., overlapping signals for methyl and bromoethoxy groups) are resolved using 2D NMR (COSY, HSQC) or computational modeling .
Advanced Research Questions
Q. Q3. How does the bromoethoxy group influence reactivity in cross-coupling reactions, and what mechanistic insights exist for its participation in Suzuki-Miyaura or Buchwald-Hartwig reactions?
A3. The 2-bromoethoxy moiety acts as a versatile electrophile in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions, it undergoes transmetalation with arylboronic acids, but competing elimination pathways (forming ethylene derivatives) require careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃). Computational studies suggest that steric hindrance from the 3-methyl group slows oxidative addition, necessitating higher temperatures (80–100°C) .
Q. Mechanistic Challenges
- Competing elimination : Mitigated by using polar aprotic solvents (DMF) and bulky phosphine ligands.
- Steric effects : Quantified via DFT calculations (e.g., bond angle strain in transition states) .
Q. Q4. How can crystallographic data resolve disputes about molecular conformation, and what software tools are recommended for modeling puckering effects in the benzofuran ring?
A4. Single-crystal X-ray diffraction provides definitive evidence of conformation. For example, the benzofuran ring’s puckering can be analyzed using Cremer-Pople parameters (e.g., amplitude Q and θ angles) to distinguish between envelope or twist-boat conformations . Software tools include:
Q. Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| Puckering amplitude (Q) | 0.12 Å |
Q. Q5. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?
A5. Stability studies recommend:
- pH 7–8 buffers : To minimize hydrolysis of the ester group.
- Low-temperature storage (−20°C) : Prevents bromoethoxy degradation.
- Lyophilization : For long-term storage in solid form.
Degradation products (e.g., free carboxylic acid from ester hydrolysis) are monitored via LCMS at accelerated conditions (40°C, 75% RH) .
Q. Q6. How does computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors), and what validation methods are used?
A6. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like kinases or GPCRs. Key steps:
Docking : Identifies potential binding pockets using the compound’s electrostatic surface map.
Free-energy calculations (MM/PBSA) : Validates stability of predicted complexes.
Experimental validation : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) corroborates computational Kd values .
Q. Q7. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining enantiomeric purity?
A7. Critical factors include:
- Catalyst loading : Reduced Pd catalyst (0.5–1 mol%) to minimize costs.
- Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to avoid byproduct formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
